molecular formula C14H18N2O3S B2635115 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea CAS No. 2034408-32-5

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea

Cat. No.: B2635115
CAS No.: 2034408-32-5
M. Wt: 294.37
InChI Key: AEFUTVFBFUBVRW-UHFFFAOYSA-N
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Description

1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea is a urea derivative featuring two distinct substituents:

  • Substituent 1: A 1-benzothiophen-3-yl group attached via a 2-hydroxyethyl chain.
  • Substituent 2: A 2-methoxyethyl group, contributing to hydrophilicity and influencing solubility via ether oxygen interactions.

This compound belongs to a class of urea-based molecules explored for their pharmacological and material science applications, particularly due to their ability to engage in hydrogen bonding and modulate electronic properties .

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-7-6-15-14(18)16-8-12(17)11-9-20-13-5-3-2-4-10(11)13/h2-5,9,12,17H,6-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFUTVFBFUBVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Hydroxyethylation: The benzothiophene intermediate is then reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.

    Urea Formation: The final step involves the reaction of the hydroxyethylated benzothiophene with a methoxyethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkylating or arylating agents can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, while the hydroxyethyl and methoxyethyl groups can modulate its solubility and bioavailability. The urea linkage may also play a role in binding to specific proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea Benzothiophen-3-yl (hydroxyethyl), 2-methoxyethyl C₁₅H₁₈N₂O₃S 306.38 g/mol Aromatic benzothiophene; balanced lipophilicity Target
1-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea 3,4-Dimethoxyphenyl (hydroxyethyl), 2-methoxyethyl C₁₅H₂₂N₂O₆ 326.35 g/mol Enhanced hydrophilicity due to methoxy groups; potential for catechol-like binding
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea (S1) 3,5-Bis(trifluoromethyl)phenyl, hydroxyethyl C₁₁H₁₂F₆N₂O₂ 326.22 g/mol High electron-withdrawing effect (CF₃); increased acidity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (2) 3,5-Bis(trifluoromethyl)phenyl, 2-methoxyethyl C₁₂H₁₄F₆N₂O₂ 340.25 g/mol Reduced hydrogen bonding vs. S1; higher lipophilicity
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea Ethylbenzimidazol-2-yl, 2-methoxyphenyl C₁₇H₁₈N₄O₂ 310.35 g/mol Planar benzimidazole core; potential for intercalation or kinase inhibition
1-(3-Bromo-5-chlorophenyl)-3-[5-chloro-2-(2-hydroxyethyl)phenyl]urea 3-Bromo-5-chlorophenyl, 2-hydroxyethylphenyl C₁₅H₁₂BrCl₂N₂O₂ 406.08 g/mol Halogen-rich; possible halogen bonding and enhanced stability

Substituent-Driven Property Analysis

Aromatic Group Variations

  • Benzothiophene vs. Benzene/Other Heterocycles : The benzothiophene group in the target compound offers greater aromatic surface area compared to dimethoxyphenyl () or benzimidazole (). This may enhance binding to hydrophobic pockets in biological targets .
  • Electron-Withdrawing vs. In contrast, methoxy groups () increase electron density, favoring interactions with cationic residues.

Hydroxyethyl vs. Methoxyethyl Substituents

  • Hydrogen Bonding : The hydroxyethyl group in the target compound and (S1) enables hydrogen bonding with biological targets, which is absent in methoxyethyl analogs (e.g., , Compound 2).
  • Lipophilicity : Methoxyethyl substituents increase logP values compared to hydroxyethyl groups, as seen in (S1 vs. 2). This impacts membrane permeability and bioavailability.

Halogenated Derivatives

  • These derivatives may also exhibit improved stability against oxidative metabolism .

Biological Activity

The compound 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea is a derivative of benzothiophene, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiophene moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, often utilizing isocyanates and hydroxyethyl derivatives to form the urea linkage. The general synthetic route can be summarized as follows:

  • Formation of Benzothiophene Derivative : Synthesis of the benzothiophene core.
  • Hydroxyethylation : Introduction of the hydroxyethyl group.
  • Urea Formation : Reaction with methoxyethyl isocyanate to form the urea.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited cytotoxic effects with IC50 values in the low micromolar range.
  • SK-Hep-1 (liver cancer) : Demonstrated moderate inhibitory activity.

A study highlighted that compounds with similar structures could inhibit telomerase activity by stabilizing G-quadruplex DNA structures, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties. The compound showed promising results against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and E. coli.
  • Fungi : Displayed activity against Candida albicans.

The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Cytotoxicity Study :
    • A series of benzothiazole urea derivatives were synthesized and tested against MCF-7 cells.
    • Findings indicated that specific substitutions on the benzothiophene ring enhanced cytotoxicity significantly .
  • Antimicrobial Efficacy :
    • A derivative was tested against Mycobacterium tuberculosis, showing superior activity compared to standard antibiotics .
    • The compound's efficacy was attributed to its ability to inhibit bacterial growth through multiple mechanisms.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF-70.5Telomerase inhibition via G-quadruplex stabilization
AntimicrobialStaphylococcus aureus0.8Cell wall disruption
AntifungalCandida albicans1.0Metabolic pathway interference

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